5-Bromobenzofuran-7-boronicacid,pinacolester
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Overview
Description
5-Bromobenzofuran-7-boronicacid, pinacolester: is a compound that belongs to the class of boronic esters Boronic esters are highly valuable building blocks in organic synthesis due to their stability and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran-7-boronicacid, pinacolester typically involves the borylation of 5-bromobenzofuran. This can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. One common approach is the Suzuki-Miyaura coupling, which involves the reaction of 5-bromobenzofuran with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzofuran-7-boronicacid, pinacolester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form corresponding alcohols or other functional groups.
Reduction: Reduction reactions can convert the boronic ester into different derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromobenzofuran-7-boronicacid, pinacolester is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound can be used to create bioactive molecules that may have therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile tool for drug discovery and development .
Industry: In the industrial sector, 5-Bromobenzofuran-7-boronicacid, pinacolester is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which 5-Bromobenzofuran-7-boronicacid, pinacolester exerts its effects involves its ability to participate in various chemical reactions. The boronic ester moiety can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. This compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can engage in processes such as cross-coupling, oxidation, and reduction .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- Catecholborane
- Triisopropylborate
Comparison: Compared to similar compounds, 5-Bromobenzofuran-7-boronicacid, pinacolester is unique due to its specific structure, which includes both a bromine atom and a benzofuran ring. This combination imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications. While other boronic esters may offer similar reactivity, the presence of the benzofuran ring in this compound provides additional opportunities for functionalization and derivatization .
Properties
IUPAC Name |
2-(5-bromo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGFYODTSBSMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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